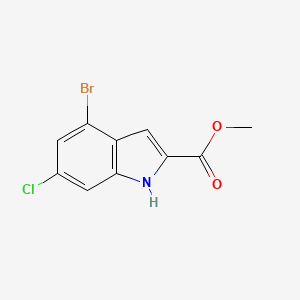
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルは、インドールファミリーに属する合成有機化合物です。インドールは、多くの天然物や医薬品に見られる重要な複素環系です。この化合物は、インドール環にブロムと塩素の置換基が存在することで特徴付けられ、これによりその化学反応性と生物学的活性に影響を与える可能性があります。
準備方法
合成経路と反応条件
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルの合成は、通常、インドール前駆体の臭素化と塩素化が含まれます。 一般的な方法の1つは、フィッシャーインドール合成であり、ここでフェニルヒドラジンは酸性条件下でケトンと反応してインドールコアを形成します 。続く臭素化と塩素化のステップで、インドール環の所望の位置にハロゲン置換基が導入されます。
工業生産方法
この化合物の工業生産には、大規模なフィッシャーインドール合成に続いてハロゲン化反応が含まれる場合があります。反応条件は、最終生成物の高収率と純度が得られるように最適化されます。触媒と溶媒は、反応を促進し、副生成物を最小限に抑えるために慎重に選択されます。
化学反応の分析
反応の種類
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: ブロムと塩素原子は、求核置換反応で他の置換基と置き換えることができます。
酸化と還元: インドール環は、特定の条件下で酸化または還元される可能性があり、化合物の電子特性が変わります。
一般的な試薬と条件
求核置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を使用して、ハロゲン原子を置き換えることができます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換インドールを生成することができ、カップリング反応はビアリール化合物を生成することができます。
科学研究アプリケーション
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物の誘導体は、抗ウイルス性、抗癌性、抗菌性など、潜在的な生物学的活性を研究されています.
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進められています。
科学的研究の応用
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ハロゲン置換基は、特定の受容体や酵素に対する化合物の結合親和性を高める可能性があり、生物学的経路に影響を与えます。 たとえば、インドール誘導体は、気分調節やその他の生理学的プロセスに役割を果たすセロトニン受容体と相互作用することが知られています .
類似の化合物との比較
類似の化合物
- 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸メチル
- 4-クロロ-5-フルオロ-6-メチル-1H-インドール-2-カルボン酸メチル
- 6-ブロモ-1H-インドール-2-カルボン酸メチル
独自性
4-ブロモ-6-クロロ-1H-インドール-2-カルボン酸メチルは、インドール環にブロムと塩素の置換基が組み合わされていることで独特です。 この組み合わせは、他のインドール誘導体と比較して、その化学反応性と生物学的活性を大幅に変化させる可能性があります .
類似化合物との比較
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC名 |
methyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
InChIキー |
GJROWFCXCULKFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















